2-(trifluoromethyl)pyridine-3,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(trifluoromethyl)pyridine-3,4-diamine hydrochloride, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This unique structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
TFMP acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Mechanism of Action
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)pyridine-3,4-diamine hydrochloride involves the reaction of 2,3,5,6-tetrafluoropyridine with hydrazine hydrate followed by reaction with trifluoroacetic anhydride to form the intermediate 2-(trifluoromethyl)pyridine-3,4-diamine. The intermediate is then reacted with hydrochloric acid to form the final product, 2-(trifluoromethyl)pyridine-3,4-diamine hydrochloride.", "Starting Materials": [ "2,3,5,6-tetrafluoropyridine", "hydrazine hydrate", "trifluoroacetic anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,3,5,6-tetrafluoropyridine is reacted with hydrazine hydrate in the presence of a catalyst to form 2-(trifluoromethyl)pyridine-3,4-diamine.", "Step 2: The intermediate 2-(trifluoromethyl)pyridine-3,4-diamine is then reacted with trifluoroacetic anhydride to form the intermediate 2-(trifluoromethyl)pyridine-3,4-diamine trifluoroacetate.", "Step 3: The intermediate 2-(trifluoromethyl)pyridine-3,4-diamine trifluoroacetate is then reacted with hydrochloric acid to form the final product, 2-(trifluoromethyl)pyridine-3,4-diamine hydrochloride." ] } | |
2751620-80-9 | |
Molecular Formula |
C6H7ClF3N3 |
Molecular Weight |
213.59 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyridine-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-4(11)3(10)1-2-12-5;/h1-2H,11H2,(H2,10,12);1H |
InChI Key |
AYJLBVGRWGEHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)N)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.